Monatepil maleate
Overview
Description
Monatepil maleate is a small molecule drug known for its antihypertensive properties. It functions as a calcium channel antagonist and an alpha1-adrenergic receptor blocker. This dual mechanism allows it to effectively manage conditions such as hypertension, angina pectoris, and cardiac arrhythmias .
Preparation Methods
Synthetic Routes and Reaction Conditions
Monatepil maleate is synthesized through a multi-step process involving the reaction of 6,11-dihydrodibenzo[b,e]thiepin-11-ylamine with 4-fluorophenylpiperazine. The resulting intermediate is then reacted with maleic acid to form the final product .
Industrial Production Methods
In industrial settings, the synthesis of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process typically includes steps such as crystallization and purification to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Monatepil maleate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the molecule, potentially affecting its pharmacological properties.
Reduction: Reduction reactions can modify the molecule’s structure, impacting its efficacy and safety.
Substitution: Substitution reactions can introduce new functional groups, potentially enhancing or diminishing the compound’s activity
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Monatepil maleate has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of calcium channel antagonism and alpha1-adrenergic receptor blocking.
Biology: Researchers use it to investigate its effects on cellular calcium dynamics and adrenergic signaling pathways.
Medicine: this compound is studied for its potential therapeutic effects in treating hypertension, angina pectoris, and cardiac arrhythmias.
Industry: It is used in the development of new antihypertensive drugs and formulations .
Mechanism of Action
Monatepil maleate exerts its effects through a dual mechanism:
Calcium Channel Antagonism: By blocking voltage-gated calcium channels, it reduces calcium influx into cells, leading to vasodilation and decreased blood pressure.
Alpha1-Adrenergic Receptor Blocking: It inhibits the action of norepinephrine on alpha1-adrenergic receptors, resulting in vasodilation and reduced vascular resistance .
Comparison with Similar Compounds
Similar Compounds
Verapamil: Another calcium channel blocker used to treat hypertension and angina.
Diltiazem: A calcium channel blocker with similar applications.
Nifedipine: Known for its use in managing hypertension and angina.
Uniqueness
Monatepil maleate is unique due to its dual mechanism of action, combining calcium channel antagonism with alpha1-adrenergic receptor blocking. This makes it particularly effective in managing cardiovascular conditions compared to other compounds that only target one pathway .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30FN3OS.C4H4O4/c29-22-11-13-23(14-12-22)32-18-16-31(17-19-32)15-5-10-27(33)30-28-24-7-2-1-6-21(24)20-34-26-9-4-3-8-25(26)28;5-3(6)1-2-4(7)8/h1-4,6-9,11-14,28H,5,10,15-20H2,(H,30,33);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZXCYHMVFLGMT-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24)C5=CC=C(C=C5)F.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCCC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24)C5=CC=C(C=C5)F.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34FN3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103379-03-9, 132046-06-1 | |
Record name | Monatepil maleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103379-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Monatepil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103379039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Monatepil maleate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132046061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MONATEPIL MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W456I35SKD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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